6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine carboxamide family, characterized by a bicyclic thienopyridine core substituted with diverse functional groups. Its structure includes:
- A 6-acetyl group on the tetrahydrothienopyridine ring.
- A 4-(N,N-diisobutylsulfamoyl)benzamido moiety at position 2.
- A carboxamide group at position 3.
The diisobutylsulfamoyl group, in particular, contributes to steric bulk and lipophilicity, distinguishing it from analogs with smaller substituents .
Properties
IUPAC Name |
6-acetyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O5S2/c1-15(2)12-29(13-16(3)4)36(33,34)19-8-6-18(7-9-19)24(32)27-25-22(23(26)31)20-10-11-28(17(5)30)14-21(20)35-25/h6-9,15-16H,10-14H2,1-5H3,(H2,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWAMPCCZFELDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound belonging to the class of tetrahydrothienopyridines. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is C23H30N4O5S2. The structure includes a thieno[2,3-c]pyridine core with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O5S2 |
| Molecular Weight | 482.64 g/mol |
| CAS Number | [Not specified] |
| Solubility | Soluble in DMSO |
Anti-inflammatory Activity
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit significant anti-inflammatory effects. A study by demonstrated that certain derivatives could inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood. This suggests that 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide may share similar properties.
The precise mechanism of action for 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects by modulating key inflammatory pathways and inhibiting pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). Additionally, its structural components may interact with cellular targets involved in cancer progression.
Case Studies and Research Findings
- Inhibition of TNF-α Production : In a study evaluating various tetrahydrothieno derivatives, it was found that certain modifications led to enhanced inhibition of TNF-α production in LPS-stimulated models . This points towards a potential therapeutic application for inflammatory diseases.
- Cytotoxicity Against Cancer Cell Lines : Preliminary data from related compounds indicate that modifications to the thienopyridine structure can yield cytotoxic effects against breast and lung cancer cell lines. While specific data on this compound is sparse, the trends observed suggest further investigation is warranted.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the tetrahydrothieno[2,3-c]pyridine carboxamide scaffold but differ in substituents:
Key Observations:
Substituent Bulk : The target compound’s diisobutylsulfamoyl group introduces greater steric hindrance compared to dimethylsulfamoyl () or methoxyphenyl groups (). This may reduce solubility but enhance membrane permeability .
Hydrogen Bonding : The carboxamide group in all analogs enables hydrogen bonding, but the diisobutylsulfamoyl moiety may sterically hinder interactions with biological targets compared to smaller substituents .
Physicochemical and Spectroscopic Comparisons
NMR Profiling (Based on )
- Chemical Shift Variations :
- The acetyl group in the target compound would cause distinct downfield shifts in the C-6 region compared to methyl or benzodioxinyl analogs.
- The diisobutylsulfamoyl group would produce unique splitting patterns in the aromatic region (e.g., para-substituted benzene) versus dimethylsulfamoyl analogs .
Lipophilicity and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
